3-(2,6-Difluorophenyl)-1H-pyrazole
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Description
3-(2,6-Difluorophenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H6F2N2 and its molecular weight is 180.158. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : The compound 3-(2,6-Difluorophenyl)-1H-pyrazole is synthesized using various methods, including condensation reactions and cyclization techniques. These methods involve using reagents like dibenzoylmethane, thiosemicarbazide, and hydrazine. The structures of the synthesized compounds are confirmed through spectroscopic methods like IR, NMR, and X-ray diffraction (Akbas et al., 2017).
Biological Evaluation
- Biological Activities : Pyrazoles, including variants like this compound, have been found to possess significant biological activities. This has stimulated research in synthesizing and evaluating the biological activities of such compounds (Tupare et al., 2012).
Applications in Material Science
- Phosphorescence and OLEDs : Certain pyrazole derivatives have been utilized in developing phosphorescent materials and organic light-emitting diodes (OLEDs). These compounds, when used as ligands in metal complexes, show promising applications in blue phosphorescence and OLEDs fabrication (Huang et al., 2013).
Tautomerism Studies
- Tautomerism Analysis : The tautomerism in compounds like NH-pyrazoles, which are closely related to this compound, has been studied in both solution and solid states. This research provides insights into the structural behaviors of such compounds (Cornago et al., 2009).
Molecular Docking and Antimicrobial Applications
- Antimicrobial Potentials : Novel pyrazole derivatives have been optimized for energy using computational methods and evaluated for antimicrobial activities. Molecular docking studies have been conducted to understand the interactions responsible for antimicrobial effects (Sivakumar et al., 2020).
Properties
IUPAC Name |
5-(2,6-difluorophenyl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2/c10-6-2-1-3-7(11)9(6)8-4-5-12-13-8/h1-5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPUQMOVAHTSLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC=NN2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.